Grandisol

説明

Grandisol as a Seminal Insect Pheromone Research Target

This compound is primarily recognized as a key component of the sex attractant pheromone of the cotton boll weevil, Anthonomus grandis. wikipedia.orgsmolecule.com This insect is a major agricultural pest, causing substantial economic damage to cotton crops. wikipedia.orgsmolecule.com The identification and study of this compound as the main constituent of the boll weevil's aggregation pheromone, known as grandlure (B1241601), established it as a seminal target in insect pheromone research. wikipedia.orgeurekaselect.comresearchgate.net Its role in mediating the behavior of such an economically important pest underscored the potential of chemical communication studies for pest management strategies. wikipedia.orgevitachem.com

Beyond the cotton boll weevil, this compound has also been identified as a pheromone component in other related insects, including various species of Pissodes weevils, the soybean stalk weevil (Sternechus subsignatus), the cocoa borer (Conotrachelus humeropictus), the avocado seed weevil (Heilipus lauri), the pecan weevil (Curculio caryae), the strawberry blossom weevil (Anthonomus rubi), Pseudopiazurus obesus, and several bark beetle species (Pityophthorus pityographus, Pityogenes bidentatus, Pityogenes calcaratus, and Polygraphus punctifrons). researchgate.net This broader presence highlights this compound's recurring role in the chemical communication systems of numerous curculionid beetles and some bark beetles. researchgate.netslu.se

Historical Context of this compound Discovery in Chemical Communication Studies

The discovery of this compound is closely tied to efforts to understand and control the cotton boll weevil. It was first isolated, identified, and synthesized in 1969 by a research group at Mississippi State University. wikipedia.org This pioneering work involved the isolation of sex pheromones produced by male boll weevils, leading to the identification of the compounds comprising the boll weevil sex attractant. wikipedia.orgpherobase.com The successful isolation and characterization of this compound and the other components of grandlure represented a significant breakthrough in the study of insect chemical communication. wikipedia.org This historical discovery provided a concrete example of how chemical signals mediate insect behavior and paved the way for the development of semiochemical-based pest control methods. researchgate.net

Significance of this compound in Advancing Chemical Ecology Disciplines

The research surrounding this compound has significantly advanced the field of chemical ecology in several ways. Its identification as a potent pheromone for a major pest demonstrated the practical utility of understanding insect chemical communication for developing targeted and environmentally friendly pest management strategies, such as the use of pheromone traps for monitoring and control. wikipedia.orgsmolecule.comevitachem.comresearchgate.net

Furthermore, the unique and complex cyclobutane (B1203170) structure of this compound presented a considerable challenge and, consequently, a fertile area for research in synthetic organic chemistry. eurekaselect.comevitachem.com Numerous synthetic approaches have been developed over the years to synthesize this compound, contributing to the advancement of synthetic methodologies, including classical methods for cyclobutane ring construction and asymmetric synthesis techniques. smolecule.comeurekaselect.comevitachem.compherobase.comacs.org The synthesis of both racemic and enantiomeric forms of this compound allowed for investigations into the stereochemistry of pheromone perception and response in insects, revealing that in some species, like the boll weevil, the (+)-grandisol enantiomer is specifically recognized, while in others, both enantiomers might be detected or the racemate is effective. wikipedia.orgslu.senih.govscielo.brscispace.comresearchgate.net This research into the biological profile and the importance of stereochemistry in this compound's activity has deepened the understanding of the intricate nature of chemical communication systems in insects. eurekaselect.comscielo.br Studies involving this compound continue to contribute to understanding ecological interactions between insects and their environment and serve as a model compound for testing new synthetic methodologies. evitachem.com

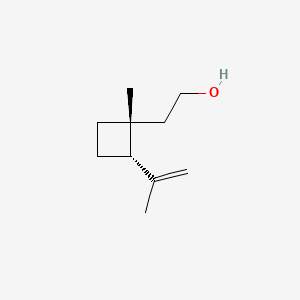

Structure

2D Structure

3D Structure

特性

CAS番号 |

26532-22-9 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m0/s1 |

InChIキー |

SJKPJXGGNKMRPD-VHSXEESVSA-N |

SMILES |

CC(=C)C1CCC1(C)CCO |

異性体SMILES |

CC(=C)[C@@H]1CC[C@]1(C)CCO |

正規SMILES |

CC(=C)C1CCC1(C)CCO |

他のCAS番号 |

30820-22-5 26532-22-9 |

同義語 |

grandisol |

製品の起源 |

United States |

Natural Occurrence and Biological Context of Grandisol Production

Isolation and Identification from Primary Biological Sources

The initial isolation and identification of grandisol were a landmark in the field of chemical ecology, primarily linked to the study of insect pheromones.

This compound in Curculionidae Species Aggregation Pheromones

This compound was first identified as a major component of the male-produced aggregation pheromone of the cotton boll weevil, Anthonomus grandis, from which it derives its name. bionity.comwikipedia.org The pioneering work by Tumlinson et al. in 1969 involved the extraction and analysis of volatiles from male weevils, leading to the characterization of this novel cyclobutane-containing monoterpene. up.ac.za Since its discovery in the boll weevil, this compound has been identified as a key aggregation pheromone component in numerous other species within the Curculionidae family. researchgate.net

For instance, males of the bark beetle Polygraphus punctifrons produce (+)-(1R,2S)-grandisol as a major component of their aggregation pheromone, which is highly attractive to both males and females. nih.govslu.se In this species, the pheromone blend also includes the minor component (–)-(R)-terpinen-4-ol, which acts synergistically to enhance the attraction of P. punctifrons. nih.govslu.se this compound has also been implicated in the chemical communication of other weevils such as the plum curculio, Conotrachelus nenuphar, where the related compound grandisoic acid, a derivative of this compound, functions as a male-produced aggregation pheromone. researchgate.net

The table below summarizes the role of this compound in the aggregation pheromones of select Curculionidae species:

| Species | Family | Role of this compound | Other Pheromone Components |

| Anthonomus grandis (Cotton Boll Weevil) | Curculionidae | Major component of male-produced aggregation pheromone | - |

| Polygraphus punctifrons | Curculionidae | Major component of male-produced aggregation pheromone | (–)-(R)-terpinen-4-ol (minor component) |

| Conotrachelus nenuphar (Plum Curculio) | Curculionidae | Precursor to grandisoic acid (aggregation pheromone) | - |

This compound in Bark Beetle Semiochemical Systems

Beyond the Curculionidae family, this compound plays a significant role in the semiochemical systems of various bark beetles (subfamily Scolytinae). The presence of (+)-grandisol in some bark beetle species highlights a close evolutionary relationship between the Scolytinae and Curculionidae. nih.govresearchgate.net For example, this compound has been identified as a pheromone component in Pityophthorus pityographus, Pityogenes bidentatus, and Pityogenes calcaratus. researchgate.net In Polygraphus punctifrons, a species of bark beetle, males produce (+)-(1R,2S)-grandisol as the main component of their aggregation pheromone. nih.gov Field trials have demonstrated that racemic this compound is highly attractive to both sexes of this species. nih.gov

This compound Presence in Other Entomological Contexts

The occurrence of this compound is not limited to weevils and bark beetles. While its primary and most well-documented role is as an aggregation pheromone in these groups, its presence has been noted in other insect orders, suggesting a broader ecological significance. Research into the chemical ecology of a wider range of insect species continues to reveal new instances of this compound production and its varied functions in insect communication and behavior.

This compound in Plant Volatile Profiles and Chemical Ecology

In addition to its role as an insect pheromone, this compound is also found in the volatile emissions of certain plants. This dual occurrence underscores the complex interplay between insects and their host plants, where the same chemical compound can serve different ecological functions.

Detection and Role in Plant-Insect Interactions

Plants release a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment, including attracting pollinators and defending against herbivores. nih.gov this compound has been detected in the volatile profiles of plants such as Artemisia fragrans. nih.gov The presence of this compound in plant emissions can have significant implications for insect behavior. For phytophagous insects, these plant-derived volatiles can act as kairomones, which are chemical signals that benefit the receiver (the insect) but not the emitter (the plant). usu.edu For example, herbivore-induced plant volatiles (HIPVs) can guide insects to suitable host plants for feeding or oviposition. frontiersin.org The detection of this compound by an insect's olfactory system can trigger behavioral responses, influencing host plant selection. evitachem.com

Chemotypes of this compound in Plant Populations

The production and emission of specific volatile compounds, including this compound, can vary among different populations of the same plant species. These variations give rise to distinct "chemotypes," which are populations characterized by their unique chemical profiles. The existence of this compound chemotypes in plant populations can have significant ecological consequences, influencing the distribution and abundance of insect herbivores that use this compound as a cue for host location. The study of these chemotypes is crucial for understanding the co-evolutionary dynamics between plants and insects and the geographic variation in their interactions.

Biosynthetic Pathways and Regulation of Grandisol

Proposed Metabolic Routes to Grandisol in Biological Systems

The construction of the this compound molecule is a multi-step process that utilizes fundamental building blocks of terpene biosynthesis. The pathway can be conceptually divided into the formation of universal terpene precursors and their subsequent conversion into the specific this compound structure.

The biosynthesis of this compound, like all terpenoids in insects, begins with the mevalonate (B85504) (MVA) pathway. evitachem.com This essential metabolic route converts the simple two-carbon unit of acetyl-CoA into the five-carbon isoprenoid building blocks. nih.gov The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway.

Through a series of ATP-dependent phosphorylation and decarboxylation reactions, mevalonate is converted into the two fundamental C5 isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). evitachem.com These two molecules are the universal precursors for the biosynthesis of all isoprenoid compounds, including this compound.

Table 1: Key Intermediates in the Mevalonate Pathway

| Compound Name | Abbreviation | Carbon Atoms | Role |

|---|---|---|---|

| Acetyl-Coenzyme A | Acetyl-CoA | C2 | Starting substrate |

| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA | C6 | Intermediate |

| Mevalonate | MVA | C6 | Product of HMG-CoA reductase |

| Isopentenyl Pyrophosphate | IPP | C5 | Universal isoprene (B109036) building block |

Once IPP and DMAPP are formed, they are utilized by isoprenyl diphosphate (B83284) synthases (IDS), also known as prenyltransferases, to create linear pyrophosphate precursors of varying chain lengths. rsc.org For the C10 skeleton of this compound, the key enzyme is geranyl diphosphate synthase (GPPS). evitachem.com

GPPS catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction forms geranyl pyrophosphate (GPP), a C10 intermediate that is the direct and universal precursor for all monoterpenes. evitachem.comwikipedia.org The formation of GPP represents a critical branch point in terpenoid metabolism, directing the C5 building blocks toward the synthesis of monoterpenes, away from the pathways leading to sesquiterpenes (C15), diterpenes (C20), and other longer-chain isoprenoids. rsc.org

Enzymatic Mechanisms and Biosynthetic Control in this compound Production

The conversion of the linear precursor GPP into the complex cyclobutane (B1203170) structure of this compound requires a specialized enzyme, a dedicated terpene synthase (TPS), often referred to as a cyclase. While the specific "this compound synthase" enzyme has not been fully isolated and characterized from the boll weevil, a plausible carbocation-mediated reaction mechanism has been proposed. evitachem.com

The proposed enzymatic steps are initiated by the removal of the pyrophosphate group from GPP, generating a geranyl cation. This is followed by a series of highly controlled intramolecular reactions:

Ionization: The enzyme facilitates the departure of the diphosphate moiety from GPP, forming a reactive geranyl carbocation intermediate. evitachem.com

Cyclization: The cation undergoes an intramolecular, anti-Markovnikov addition, where the double bond attacks the carbocation to form the characteristic four-membered cyclobutane ring, creating a cyclobutyl carbocation. evitachem.com

Rearrangement: A subsequent methyl group migration occurs to establish the final carbon skeleton of this compound. evitachem.com

Termination: The reaction cascade is terminated by the addition of a water molecule, which is subsequently reduced to form the primary alcohol group of this compound. evitachem.com

The existence of this highly specific enzymatic control is supported by transcriptomic studies of the boll weevil. An RNA-seq experiment comparing pheromone-producing and non-pheromone-producing individuals identified 2,479 differentially expressed genes. mdpi.com Among these, numerous up-regulated genes were annotated with functions related to pheromone production and biosynthesis, indicating a dedicated genetic and enzymatic machinery for producing the final this compound molecule from its GPP precursor. mdpi.com

Evolutionary Considerations of this compound Biosynthesis Across Species

The evolution of terpene biosynthesis in insects presents a fascinating case of convergent evolution. While plants, fungi, and bacteria utilize a well-known superfamily of terpene synthase (TPS) enzymes, insects appear to lack these canonical TPS genes. rsc.orgvt.edu Instead, evidence strongly suggests that insect TPSs, including the putative this compound synthase, have evolved independently from a different class of enzymes: the trans-isoprenyl diphosphate synthases (trans-IDS). vt.edupnas.orgsemanticscholar.org

Phylogenetic analyses indicate that the insect TPS gene family likely arose from gene duplication events within the ancestral trans-IDS gene family. pnas.org Following duplication, one of the gene copies would have been released from the selective pressure of its primary function (e.g., producing GPP or FPP), allowing it to accumulate mutations. These mutations in the enzyme's active site altered its catalytic function, transitioning it from a chain-elongating IDS to a cyclizing TPS. rsc.org This process of gene duplication followed by neofunctionalization allowed insects to develop their own unique enzymatic toolkit for producing a diverse array of terpene-based pheromones and defense compounds, entirely independent of the TPSs found in other kingdoms of life. vt.edurutgers.edu The biosynthesis of this compound in the boll weevil is a prime example of this distinct evolutionary trajectory for terpene metabolism in insects. rsc.org

Advanced Synthetic Methodologies for Grandisol Research

Total Syntheses of Racemic Grandisol

Total syntheses of racemic this compound have explored diverse chemical transformations to assemble the cyclobutane (B1203170) framework. These approaches often serve as foundational studies for developing more complex stereocontrolled or asymmetric routes.

Cyclobutane Ring Construction Strategies

The construction of the four-membered cyclobutane ring is the central challenge in this compound synthesis. Various strategies have been employed, including intramolecular cyclizations, cycloaddition reactions, and ring expansion methods. researchgate.netnih.govmdpi.com For instance, base-promoted cyclization of a delta-chloro ester has been reported as an approach to the racemic cyclobutane core. pherobase.com Another method involves the ring size in epoxynitrite cyclization, providing a general route to functionally substituted cyclobutanes, which has been applied to the synthesis of racemic this compound. pherobase.com

Photochemical Cycloaddition Approaches

Photochemical [2+2] cycloaddition reactions have been a significant tool in the synthesis of cyclobutanes, including this compound. researchgate.net This method involves the irradiation of unsaturated compounds, such as alkenes or enones, to induce the formation of a four-membered ring. For example, the photochemical cycloaddition of α,β-unsaturated lactones with olefins has been utilized in the synthesis of (±)-Grandisol. oup.comcapes.gov.br This approach leverages the ability of light energy to facilitate the [2+2] union of π systems, directly constructing the cyclobutane core.

Palladium-Catalyzed Cyclization Methodologies

Palladium-catalyzed cyclization reactions have emerged as powerful methods for constructing cyclic systems, offering advantages in terms of efficiency and selectivity. researchgate.net A formal total synthesis of (±)-Grandisol has been reported featuring a palladium-catalyzed 4-exo-trig cyclization, which is crucial for building the cyclobutane ring. evitachem.comnih.govscispace.com This methodology often involves the formation of an allyl-palladium intermediate, followed by intramolecular attack by a nucleophile to close the ring. researchgate.net Another palladium-catalyzed approach involves intramolecular allylic alkylation for the cyclobutane skeleton. researchgate.net

Stereocontrolled [2+2] Cycloaddition Routes

Achieving stereocontrol in the construction of the cyclobutane ring is essential for synthesizing the biologically active isomer of this compound. Stereocontrolled [2+2] cycloaddition reactions, both photochemical and catalyzed, have been developed to address this. mdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.netthieme-connect.com For instance, intramolecular [2+2] cycloaddition reactions have been designed to establish the required cis-ring fusion of the cyclobutane ring. researchgate.netthieme-connect.com Stereoselective photochemical [2+2] cycloadditions, sometimes employing chiral auxiliaries or catalysts, have also been explored to control the relative and absolute stereochemistry of the cyclobutane product. mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been used to accelerate and improve the efficiency of various organic reactions, including steps in the synthesis of this compound. An eight-step synthesis of (±)-Grandisol features a high-yielding, microwave-assisted enyne metathesis reaction. researchgate.netresearchgate.netnih.govsemanticscholar.org This key step yields a 1-alkenylcyclobutene intermediate, which is subsequently transformed into this compound. researchgate.netresearchgate.netnih.gov Microwave assistance can lead to shorter reaction times and sometimes improved yields compared to conventional heating methods.

Asymmetric Synthesis of Enantiomerically Pure this compound

The biological activity of this compound is highly dependent on its stereochemistry, with the (+)-(1R,2S)-enantiomer being the primary active component of the boll weevil pheromone. benthamdirect.comresearchgate.netresearchgate.netresearchgate.netthegoodscentscompany.com Therefore, significant effort has been directed towards the asymmetric synthesis of enantiomerically pure this compound. Approaches include the use of chiral starting materials, chiral auxiliaries, enantioselective catalysis, and kinetic resolution. pherobase.comresearchgate.netresearchgate.netthegoodscentscompany.comacs.orgresearchgate.netcapes.gov.br

One strategy involves starting from suitable cyclopropanes to achieve a formal total synthesis of enantiopure (−)-Grandisol. researchgate.netresearchgate.netunica.it Another approach utilizes catalytic kinetic resolution of a primary allylic alcohol intermediate to obtain (+)-Grandisol with high enantiomeric excess. researchgate.netresearchgate.net Enantioselective [2+2] photocycloaddition reactions, mediated by chiral Lewis acids, have also been successfully applied to the synthesis of (−)-Grandisol. acs.orgx-mol.com Furthermore, a highly efficient enantioselective synthesis of (+)-Grandisol has been achieved through a double [2+2] photocycloaddition of ethylene (B1197577) to a C2-symmetric bis(α,β-butenolide) derived from D-mannitol, leveraging the substrate's symmetry for high diastereofacial discrimination. researchgate.netacs.orgcapes.gov.br

Research findings in asymmetric synthesis highlight the importance of selecting appropriate chiral ligands or auxiliaries and optimizing reaction conditions to achieve high enantioselectivity and yield. The development of new chiral catalysts and methodologies continues to be an active area of research in the synthesis of this compound and other complex natural products.

Chiral Auxiliaries and Catalytic Asymmetric Induction

Asymmetric synthesis aims to preferentially form one enantiomer over the other. Two primary strategies in this regard involve the use of chiral auxiliaries and catalytic asymmetric induction. Chiral auxiliaries are groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the asymmetric induction is achieved, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org Catalytic asymmetric induction, on the other hand, utilizes a chiral catalyst or ligand to influence the transition state of a reaction, leading to the formation of a specific enantiomer. This method is often considered more economically desirable as the chiral catalyst is used in catalytic amounts. wikipedia.org

While some early efforts with chiral auxiliaries and asymmetric catalysts in [2+2] photocycloaddition for this compound synthesis were reported as inefficient, the concept of chirality transfer and the development of specific chiral Lewis acids have shown promise in achieving asymmetric induction for constructing the cyclobutane core. capes.gov.bracs.org

Kinetic Resolution Techniques in this compound Synthesis

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the difference in reaction rates between the two enantiomers of a racemic substrate when exposed to a chiral reagent or catalyst. One enantiomer reacts faster, leaving the slower-reacting enantiomer behind, and/or producing a chiral product from the faster-reacting enantiomer. researchgate.net

Kinetic resolution has been successfully applied in the asymmetric synthesis of (+)-Grandisol. A notable approach involves the catalytic kinetic resolution of a primary allylic alcohol intermediate. This allylic alcohol, prepared from achiral starting materials, undergoes resolution catalyzed by a chiral system, yielding the desired enantiomer with high enantiomeric excess (typically around 95% ee). researchgate.netacs.orgnih.govresearchgate.net The resolved allylic alcohol is then carried through subsequent steps to furnish (+)-Grandisol. researchgate.netacs.orgnih.govresearchgate.net

This method provides a straightforward route to access enantiomerically enriched this compound. researchgate.net Kinetic resolution, whether enzymatic or non-enzymatic, catalyzed by Lewis acids or bases, remains a significant tool in the synthesis of chiral compounds. researchgate.net

Chemoenzymatic Approaches to this compound Enantiomers

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to achieve the synthesis of target molecules, particularly in enantiomerically pure forms. Enzymes are highly efficient catalysts known for their chemo-, regio-, and stereoselectivity under mild conditions. sidalc.net

More broadly, chemoenzymatic approaches, often involving enzymatic kinetic resolution or enantioselective transformations catalyzed by lipases or other enzymes, are increasingly used in asymmetric synthesis to obtain enantiopure compounds. sidalc.netmdpi.comacademictree.org The potential lies in utilizing enzymes to selectively modify a racemic or prochiral precursor to this compound, thereby introducing the required chirality. For example, lipase-catalyzed enantiodifferentiation of a common cyclobutane intermediate has been shown to afford both enantiomers in high enantiomeric purity, providing a potential route to chiral this compound precursors. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of this compound synthesis vary significantly depending on the chosen synthetic route and methodologies. Early syntheses, while establishing the structural connectivity, often suffered from low yields or required harsh conditions. The pursuit of more practical and efficient routes has been a continuous effort.

The choice of synthetic strategy is often dictated by the desired outcome (racemic vs. enantiopure), the availability and cost of starting materials, and the scalability of the process. While some methods offer higher yields for racemic material, asymmetric syntheses, despite potentially lower yields in some cases, are crucial for applications requiring enantiopure this compound.

The following table summarizes some reported yields from different synthetic approaches:

| Synthetic Approach | Chirality | Overall Yield | Number of Steps | Key Reaction | Citation |

| Salomon Photobicyclization | Racemic | 31% | Not specified | [2+2] Photocycloaddition | researchgate.netresearchgate.net |

| Intramolecular [2+2] Cycloaddition | Racemic | 22% | 5 | Intramolecular [2+2] Cycloaddition | researchgate.net |

| 1,5-Enyne Metathesis | Racemic | 33% | 8 | 1,5-Enyne Metathesis | nih.gov |

| Enantioselective [2+2] Photocycloaddition | (-)-Grandisol | 13% | 6 | Enantioselective [2+2] Photocycloaddition | acs.org |

| Chemoenzymatic (Enzyme-generated synthon) | (+)-Grandisol | 3% | Not specified | Enzymatic transformation of synthon | cdnsciencepub.com |

| Catalytic Kinetic Resolution of Allylic Alcohol | (+)-Grandisol | Not specified | Multiple | Catalytic Kinetic Resolution | researchgate.netacs.orgnih.govresearchgate.net |

Note: Yields and step counts can vary based on specific reaction conditions and optimizations reported in different studies.

Evolution of this compound Synthetic Design and Practicality

The synthetic design for this compound has evolved significantly since its initial isolation and synthesis in 1969. wikipedia.org Early routes often involved intermolecular [2+2] cycloaddition reactions to form the cyclobutane ring. cdnsciencepub.com Over time, efforts have focused on improving the practicality, versatility, and efficiency of these syntheses. acs.org

The evolution has been driven by the need for more efficient access to both racemic and enantiomerically pure this compound. The development of new methodologies, such as catalytic asymmetric induction, kinetic resolution, and chemoenzymatic approaches, has provided more selective and potentially scalable routes to the target molecule. researchgate.netacs.orgnih.govresearchgate.netcdnsciencepub.com

The "bicyclo[3.2.0]hept-2-en-6-one approach" represents an evolution in strategy, focusing on the convenient preparation of bicyclo[3.2.0]hept-2-en-6-ones, which can be selectively manipulated to produce this compound and other related molecules. acs.org This approach avoids photochemical steps in the initial cyclobutane construction and allows for the preparation of enantiomerically pure products through resolution of the bicyclic intermediate. acs.org

More recent synthetic efforts have explored diverse strategies, including palladium-catalyzed intramolecular allylic alkylation for constructing the cyclobutane core and the use of enyne metathesis. nih.govnih.gov These newer methods aim for increased efficiency and potentially fewer steps.

The ongoing research in this compound synthesis reflects the continuous quest for more elegant, efficient, and selective routes to complex natural products, pushing the boundaries of synthetic organic chemistry.

Stereochemical Aspects and Their Research Implications for Grandisol

Stereoisomeric Forms of Grandisol and Nomenclature

This compound's molecular structure, formally known as 2-(2-isopropenyl-1-methylcyclobutyl)ethanol, contains a cyclobutane (B1203170) ring with two chiral centers at carbons C1 and C2. evitachem.com This stereochemistry results in the existence of four possible stereoisomers. evitachem.com These isomers are categorized into two pairs of enantiomers.

The relative orientation of the methyl group and the isopropenyl group on the cyclobutane ring determines whether the diastereomer is cis or trans. The naturally occurring and most biologically active form is (+)-grandisol, which has a cis configuration where these two substituents are on the same side of the ring. evitachem.com The systematic IUPAC name for this specific enantiomer is (1R, 2S)-2-(2-isopropenyl-1-methylcyclobutyl)ethanol. wikipedia.orgnih.gov Its enantiomer, (-)-grandisol, has the (1S, 2R) configuration. The corresponding trans diastereomers are (1R, 2R)-grandisol and (1S, 2S)-grandisol.

| Stereoisomer Name | Systematic Name (IUPAC) | Configuration | Relative Stereochemistry |

|---|---|---|---|

| (+)-Grandisol | (1R, 2S)-2-(2-isopropenyl-1-methylcyclobutyl)ethanol | (1R, 2S) | cis |

| (-)-Grandisol | (1S, 2R)-2-(2-isopropenyl-1-methylcyclobutyl)ethanol | (1S, 2R) | cis |

| (+)-trans-Grandisol | (1R, 2R)-2-(2-isopropenyl-1-methylcyclobutyl)ethanol | (1R, 2R) | trans |

| (-)-trans-Grandisol | (1S, 2S)-2-(2-isopropenyl-1-methylcyclobutyl)ethanol | (1S, 2S) | trans |

Enantiomeric Ratios and Biological Production by Organisms

The production of this compound in nature is often highly stereospecific, with different insect species producing distinct enantiomeric ratios. This specificity is a crucial aspect of their chemical communication systems. The male cotton boll weevil (Anthonomus grandis), the insect for which this compound was first identified, produces the (+)-enantiomer, (1R, 2S)-grandisol, as the key component of its aggregation pheromone. evitachem.comwikipedia.org

Research into other weevil species has revealed variations in the enantiomeric composition of their produced this compound. For instance, studies on weevils of the genus Pissodes have shown a strong preference for the production of a single enantiomer. Males of the deodar weevil (Pissodes nemorensis) produce nearly 100% (1R, 2S)-grandisol. nih.gov Similarly, the white pine weevil (Pissodes strobi) produces this compound that is 99% composed of the (1R, 2S) enantiomer. nih.gov This high enantiomeric purity underscores the precise biochemical pathways that have evolved in these insects for pheromone biosynthesis.

| Organism | Enantiomer Produced | Enantiomeric Purity |

|---|---|---|

| Cotton Boll Weevil (Anthonomus grandis) | (1R, 2S)-(+)-Grandisol | Not specified, but primarily the (+) form. |

| Deodar Weevil (Pissodes nemorensis) | (1R, 2S)-Grandisol | Nearly 100% |

| White Pine Weevil (Pissodes strobi) | (1R, 2S)-Grandisol | 99% |

Impact of this compound Stereochemistry on Receptor Recognition and Specificity

The stereochemistry of a pheromone molecule is paramount for its interaction with the corresponding olfactory receptors in an insect's antenna. These receptors are protein complexes that exhibit a high degree of chirality, meaning they can differentiate between stereoisomers of the same compound. biorxiv.org This specificity is analogous to a lock and key mechanism, where only the correctly shaped key (the pheromone isomer) can effectively fit and activate the lock (the receptor).

In the case of the cotton boll weevil, electrophysiological studies have demonstrated a pronounced stereoselective specificity of its antennal receptors for the naturally produced (+)-grandisol. evitachem.com The response thresholds of these receptors are 100 to 1,000 times lower for the (+)-enantiomer than for its mirror image, (–)-grandisol. evitachem.com This indicates a significantly higher sensitivity and affinity of the receptor for the (1R, 2S) configuration, which translates into a potent behavioral response at very low concentrations.

Interestingly, this high degree of receptor specificity is not universal across all insects that utilize this compound. Electroantennogram (EAG) studies with Pissodes nemorensis and Pissodes strobi revealed no significant differences in the antennal responses of either males or females to the (1R, 2S) and (1S, 2R) enantiomers of this compound. nih.gov Although these species produce the (1R, 2S) enantiomer almost exclusively, their peripheral olfactory system appears capable of detecting both. This suggests that while the biosynthesis is highly specific, the receptor-level discrimination may be less stringent in these species compared to the cotton boll weevil. This could imply that behavioral discrimination might occur at a higher processing level in the insect's brain or that the presence of the "unnatural" enantiomer is not antagonistic to the pheromone's function in these particular species.

Mechanisms of Biological Action As a Semiochemical

Olfactory Receptor Binding and Activation by Grandisol

The perception of this compound begins at the molecular level with its interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensilla on the insect's antennae. The process is characterized by a high degree of specificity, particularly concerning the molecule's stereochemistry.

Research on the boll weevil, Anthonomus grandis, has demonstrated that its olfactory system is selectively tuned to one specific enantiomer of this compound. Electrophysiological studies, including single-cell recordings, have revealed that specialized ORNs in both male and female weevils are keyed specifically to (+)-grandisol. nih.gov This binding is highly selective; electroantennogram (EAG) recordings show that the response threshold to (+)-grandisol is 100 to 1000 times lower than to its antipode, (-)-grandisol, indicating a significantly higher binding affinity and activation potential for the natural enantiomer. nih.gov

The binding of a (+)-grandisol molecule to its specific OR, a type of G-protein coupled receptor (GPCR), is believed to induce a conformational change in the receptor protein. This change initiates an intracellular signaling cascade, leading to the opening of ion channels and the depolarization of the ORN's membrane. This conversion of a chemical signal into an electrical signal is the first step in olfactory transduction. The high specificity of this binding and activation step ensures that the insect responds precisely to the correct chemical cue in its environment, filtering out other, irrelevant volatile compounds.

Table 1: Enantiomer Specificity in Boll Weevil Olfactory Response

| Enantiomer | Relative Olfactory Neuron Response | Behavioral Effect | Source |

|---|---|---|---|

| (+)-Grandisol | High (Low threshold of detection) | Strong Attraction | nih.gov |

| (-)-Grandisol | Low (100-1000x higher threshold) | No significant attraction | nih.gov |

Neural Processing of this compound Signals in Target Organisms

Once an ORN is activated by binding to this compound, it generates an action potential that travels along its axon from the antenna to the primary olfactory center of the insect brain, the antennal lobe (AL). Within the AL, the axons of all ORNs expressing the same type of olfactory receptor converge onto distinct, spherical structures of neuropil called glomeruli. This anatomical arrangement means that the signal generated by this compound is directed to a specific set of glomeruli, creating a distinct spatial map of olfactory information.

Inside the glomeruli, the ORNs synapse with two other types of neurons: local interneurons (LNs) and projection neurons (PNs). elifesciences.org

Local Interneurons (LNs) have processes that are typically restricted to the AL. They form connections between different glomeruli, mediating inhibitory or excitatory signals. This lateral inhibition helps to sharpen the contrast of the olfactory signal, enhancing the specificity of the response to this compound against a background of other odors.

Projection Neurons (PNs) are the output neurons of the AL. They receive input from the ORNs and LNs within specific glomeruli and then transmit the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn. biorxiv.org These higher centers are responsible for integrating the olfactory information with other sensory inputs and for learning and memory, ultimately leading to a coherent behavioral response.

The neural pathway for this compound, therefore, involves a transmission from highly specific peripheral neurons to dedicated glomeruli in the AL, where the signal is refined and then relayed for higher-level processing and translation into behavior.

Behavioral Responses Elicited by this compound as a Pheromone

This compound is a primary component of the male-produced aggregation pheromone known as grandlure (B1241601) in the cotton boll weevil. wikipedia.orgbionity.com The perception of this compound, alone or in concert with other compounds, elicits distinct and critical behaviors for the insect's survival and reproduction.

The primary behavioral response to this compound in species like the boll weevil is aggregation. The pheromone, released by male weevils feeding on cotton flower buds, attracts both males and females to the food source. wikipedia.org This mass gathering provides several advantages, including enhanced opportunities for mating, collective exploitation of a food resource, and potential defense against predators. The signal effectively marks a suitable habitat and resource, guiding other conspecifics to the location and initiating the formation of a dense population.

By inducing aggregation, this compound plays a crucial indirect and direct role in mate-finding. The pheromone brings large numbers of both sexes into close proximity, significantly increasing the probability of encountering a mate. nih.gov As a key component of the sex attractant pheromone, it is fundamental to the process of sexual communication. wikipedia.orgbionity.com The chemical signal conveys information about the presence of sexually mature and viable individuals, initiating courtship and mating behaviors once individuals have aggregated.

The behavioral response to this compound is not fixed but can be modulated by the presence of other semiochemicals in the environment. The attractiveness of the pheromone can be enhanced (synergism) or reduced (antagonism) by these chemical interactions.

Synergism: The attractiveness of this compound can be significantly enhanced when combined with host plant volatiles. For the boll weevil, the presence of compounds released by cotton plants acts synergistically with the pheromone, creating a more potent attractant signal that indicates both the presence of conspecifics and a suitable food source. frontiersin.org

Antagonism/Inhibition: The presence of the "unnatural" enantiomer, (-)-grandisol, can slightly inhibit the attraction of boll weevils to the active (+)-grandisol when the two are mixed. nih.gov Furthermore, studies have investigated the effect of adding eugenol (B1671780) to grandlure traps. While eugenol showed a positive effect on weevil captures when weevil population densities were high, it had no significant effect at low densities, indicating a context-dependent modulation. nih.gov

These interactions demonstrate that the behavioral outcome of a pheromonal signal is complex and depends on the entire chemical landscape perceived by the insect.

Dose-Response Dynamics in this compound-Mediated Behavior

The intensity of the behavioral response elicited by this compound is directly related to its concentration in the environment, a relationship known as dose-response dynamics. Both electrophysiological and behavioral studies have demonstrated that as the dose of this compound or the complete grandlure blend increases, so does the magnitude of the insect's response, up to a certain saturation point.

Field trapping experiments with the boll weevil have shown a clear positive correlation between the amount of grandlure in a lure and the number of weevils captured. Increasing the dosage of grandlure from 10 mg to 60 mg resulted in a corresponding increase in trap captures. nih.gov Similarly, field tests on the sugar beet pest Bothynoderes affinis found that adult catches increased as the dose of this compound in traps was raised. researchgate.net

Electroantennogram (EAG) studies provide a physiological correlate for this behavioral observation. Recordings from boll weevil antennae show that the amplitude of the electrical response increases with rising stimulus loads of this compound and its analogs, confirming that the peripheral olfactory system responds more strongly to higher concentrations. nih.gov This dose-dependent signaling allows the insect to assess the distance and location of the pheromone source, guiding its movement toward the aggregation site.

Table 2: Dose-Response of Boll Weevil to Grandlure in Field Traps

| Grandlure Dosage (mg) | Relative Trap Capture Rate | Source |

|---|---|---|

| 0 | Baseline | nih.gov |

| 10 | Increased | nih.gov |

| 30 | Further Increased | nih.gov |

| 60 | Highest | nih.gov |

Ecological and Behavioral Roles of Grandisol in Interspecific Interactions

Grandisol in Insect Pest Monitoring Strategies

The potent behavioral effects of this compound have led to its widespread use in insect pest management programs, primarily for monitoring and sometimes for mass trapping. evitachem.com Traps baited with pheromones and other semiochemicals are widely used for detecting and monitoring pest populations. researchgate.netuni-bayreuth.de this compound is particularly important as a sex attractant for the cotton boll weevil (Anthonomus grandis), from which it derives its name. wikipedia.org This species is a significant agricultural pest, causing substantial economic damage to cotton crops. wikipedia.org

Trap Design and Efficacy Studies with this compound Lures

The effectiveness of this compound in pest monitoring is heavily influenced by trap design and the formulation of this compound lures. Studies have evaluated various trap types and lure release rates to optimize the capture of target species. For instance, transparent modified pitfall traps baited with 1–10 mg of this compound on rubber dispensers were found to be more suitable for the detection and monitoring of Bothynoderes affinis, a sugar beet pest. researchgate.netresearchgate.net Trap color also plays a significant role in the number of insects captured, with transparent and yellow baited traps recording the highest numbers of adult B. affinis in one study. researchgate.netresearchgate.net

Research on Pissodes castaneus, the banded pine weevil, has shown that unitraps baited with a combination of this compound and grandisal were highly efficient, capturing a significantly larger number of beetles compared to other trap designs like cross-unitraps or pipe traps. researchgate.net

The efficacy of this compound lures can be dose-dependent. For B. affinis, the number of adults captured in traps increased with increasing attractant dose within the tested range. researchgate.netresearchgate.net

Integration of this compound with Other Volatiles for Enhanced Attraction

Integrating this compound with other volatile compounds, such as host plant volatiles or other pheromone components, can significantly enhance its attractiveness to target insects. This synergistic effect is a key aspect of semiochemical-based pest management strategies. researchgate.netscielo.brusp.br

For Pissodes approximatus, synthetic this compound and grandisal together with volatiles from red pine bolts acted synergistically to attract both sexes, mimicking the response to males feeding on the host plant. scielo.br Similarly, the attractiveness of aggregation pheromones containing both grandisal and this compound in Pissodes species like P. nemorensis and P. approximatus is strongly augmented by host volatiles. scielo.br

Studies on Pseudopiazurus obesus, the papaya borer weevil, demonstrated that a combination of male-produced volatiles, including this compound and grandisal, and host plant volatiles was significantly more attractive to both sexes than either component alone. researchgate.netscielo.br This indicates the existence of a male-produced aggregation pheromone that acts synergistically with host plant kairomones. researchgate.netscielo.br

In the case of the bark beetle Polygraphus punctifrons, while racemic this compound alone was strongly attractive, adding (-)-(R)-terpinen-4-ol resulted in a fourfold increase in trap catch, demonstrating a synergistic effect. researchgate.net However, for Pissodes castaneus, host plant volatiles from Pinus taeda did not enhance the activity of the male-produced this compound and grandisal. scielo.brscienceopen.com

The integration of this compound with other volatiles is a crucial area of research to develop more effective and species-specific lures for pest monitoring and control.

This compound in Broader Ecosystem Dynamics

Beyond its direct application in pest monitoring, this compound plays a role in the broader dynamics of ecosystems by influencing insect behavior related to host plant interactions and interspecific communication.

Role in Host Plant Selection and Avoidance

This compound, often as a component of insect pheromones, can influence how insects locate and select host plants. While some studies show synergistic effects between this compound-containing pheromones and host plant volatiles, facilitating host finding researchgate.netscielo.brusp.br, other research indicates that the presence of this compound or related compounds can also play a role in host plant avoidance or discrimination between closely related host species.

For example, aggregation pheromone components from males of certain bark beetle species, which can include this compound, not only attract conspecifics but also aid individuals in avoiding interspecific mating and competition for resources within the bark phloem layer. researchgate.netchemical-ecology.net This suggests that variations in pheromone blends, potentially involving this compound, contribute to reproductive isolation and resource partitioning among sympatric species utilizing similar host plants.

Interspecific Chemical Communication Influenced by this compound

This compound's presence in the chemical profiles of different insect species, and sometimes plants or fungi, facilitates interspecific chemical communication. While primarily known as an intraspecific pheromone, its detection by other species can lead to various ecological interactions.

In field experiments targeting Bothynoderes affinis with this compound-baited traps, seventeen other Lixinae species were captured, suggesting a possible broader role of this compound in the chemical communication systems within this subfamily. researchgate.netresearchgate.net

Furthermore, the enantioselective biosynthesis of this compound and related compounds appears to be significant for the behavior and interspecific discrimination of certain weevil species. scielo.br Insects utilize chirality to enrich and diversify their communication systems. scielo.br While the opposite enantiomer of (1R,2S)-grandisol may not inhibit the response to the active stereoisomer in some species like the cotton boll weevil, the specific enantiomeric composition of this compound and other pheromone components can influence attraction and facilitate species recognition, thus influencing interspecific interactions. scielo.br

Interestingly, cis-grandisol has also been detected as a volatile organic compound produced by the fungus Grosmannia clavigera, which is associated with bark beetles. plos.org This suggests potential chemical interactions between fungi, beetles, and plants that could be mediated, in part, by compounds like this compound.

Influence on Herbivore Behavior and Plant Defense Signaling

As a signal involved in herbivore aggregation and host finding, this compound indirectly influences plant defense signaling. Plants have evolved complex defense mechanisms against herbivores, including the emission of volatile organic compounds that can attract natural enemies of herbivores or directly affect herbivore behavior. nih.govresearchgate.net

While this compound is primarily an insect-produced semiochemical, its role in attracting herbivores to host plants can trigger plant defense responses. Herbivory can induce the rapid production and emission of plant volatiles, such as green leaf volatiles (GLVs), which play a role in both direct and indirect defenses. nih.gov These plant defense signals can, in turn, influence the behavior of herbivores and their natural enemies, creating a complex network of chemical interactions. nih.govresearchgate.netutrgv.edu

The presence of aggregating herbivores, signaled by pheromones like this compound, could potentially prime or elicit stronger defense responses in host plants, although the direct influence of this compound on plant defense signaling pathways requires further investigation. Plants utilize various signaling pathways, including those involving jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577), in response to herbivory. nih.govresearchgate.net The interaction between insect pheromones and plant defense chemistry is a dynamic area of chemical ecology.

Evolutionary Ecology of this compound-Mediated Interactions

The study of this compound within the framework of evolutionary ecology centers on how this semiochemical influences the interactions between species over evolutionary time. These interactions can involve herbivores and their host plants, predators and prey, or competing species. The role of pheromones like this compound in driving evolutionary change, particularly in insects, is a significant area of research. nih.govberkeley.edu

This compound is a key component of the aggregation pheromone of the cotton boll weevil, Anthonomus grandis. wikipedia.org The identification of this pheromone was a significant step in developing pest management strategies. up.ac.za The use of pheromones in pest management highlights their high specificity, which minimizes impacts on non-target species – a factor with evolutionary implications for community structure and indirect interactions. up.ac.za

The evolution of pheromone communication systems, such as those involving this compound, can occur through various mechanisms. These include gradual changes in chemical composition or response, or potentially through more sudden, "saltational" shifts. researchgate.netresearchgate.net Research on bark beetles, which also utilize monoterpene pheromones, suggests that both gradual and saltational evolution may play a role in the diversification of pheromone blends across species. researchgate.netresearchgate.net The occurrence of this compound and related compounds in both scolytids (bark beetles) and curculionids (weevils) points to a potential evolutionary relationship between these groups and their pheromone biosynthesis pathways. researchgate.net

Studies on other Anthonomus species, such as the strawberry blossom weevil (Anthonomus rubi), have shown that they also produce multicomponent aggregation pheromones, with some components, like this compound (referred to as Grandlure (B1241601) I), being shared with the boll weevil. researchgate.net This suggests a shared evolutionary history in the use of certain chemical signals within the genus. The specific blend and concentration of pheromone components can be crucial for species recognition and reproductive isolation, acting as a barrier to interspecific mating. researchgate.netresearchgate.net

Furthermore, this compound's role extends beyond direct weevil-weevil communication. Research indicates that the aggregation pheromone of A. grandis, which includes this compound, can induce defense responses in cotton plants, the weevil's host. nih.gov This indirect defense involves the plant emitting volatiles that attract the weevil's natural enemies, such as the parasitic wasp Bracon vulgaris. nih.gov This finding supports the hypothesis that plants can evolve to detect the pheromones of their tightly co-evolved herbivores, illustrating a co-evolutionary dynamic mediated by this compound. nih.gov This tritrophic interaction (plant-herbivore-natural enemy) demonstrates how a single chemical compound can be involved in complex evolutionary arms races and shape community structure.

Interspecific interactions mediated by semiochemicals like this compound can also influence competition between species. In bark beetles, for example, aggregation pheromone components can help individuals avoid interspecific mating and competition for resources by facilitating species-specific aggregation on host trees. researchgate.net The evolution of unique pheromone components or blends in closely related species can lead to spatial and temporal segregation, reducing competition and increasing mating success. researchgate.net

Data on the chemical composition of pheromones in different weevil species can provide insights into the evolutionary pathways of these signaling systems. While specific quantitative data on this compound's evolutionary changes across lineages might require detailed phylogenetic and chemical analyses, comparative studies of pheromone blends in related species offer indirect evidence of evolutionary processes.

For example, examining the presence and relative amounts of this compound and other components in the aggregation pheromones of different Anthonomus species can reveal patterns of conservation or divergence in chemical signaling.

Table 7.3.1: Presence of this compound in Selected Anthonomus Species Aggregation Pheromones

| Species | This compound (Grandlure I) | Other Key Components Present | Reference |

| Anthonomus grandis | Present (Major Component) | Grandlure II, III, IV | wikipedia.orgup.ac.za |

| Anthonomus rubi | Present | Lavandulol, others | researchgate.net |

| Anthonomus musculus | Present | Data not specified | researchgate.net |

| Sternechus subsignatus | Not specified | Male-produced aggregation pheromone identified | thegoodscentscompany.com |

Note: This table is illustrative based on the provided search snippets and may not be exhaustive of all Anthonomus species or all pheromone components.

The evolution of olfactory receptors in insects is intrinsically linked to the evolution of pheromone signaling. biorxiv.org Studies on odorant receptors (ORs) in bark beetles have shown that evolutionarily related ORs can detect structurally similar odorants, including monoterpenoids like this compound. biorxiv.org However, the diversity in the ecological origins of ligands detected by these receptors suggests that neofunctionalization of ORs has also occurred, allowing insects to respond to a wider range of ecologically relevant volatile compounds, including host plant volatiles and fungal metabolites. biorxiv.orgplos.org This evolutionary adaptation in olfactory perception is crucial for mediating complex interspecific interactions.

The spatial structure of populations can also influence evolutionary dynamics, including those related to chemical communication. arxiv.org In spatially structured environments, competition and selection pressures can vary, potentially leading to divergence in pheromone production or response among populations.

Research on Grandisol Analogues and Derivatives

Design and Synthesis of Grandisol Analogues

The design and synthesis of this compound analogues often involve constructing the characteristic cyclobutane (B1203170) ring and incorporating various functional groups or modifying existing ones to explore the impact on biological activity. Numerous synthetic approaches to this compound, which can be adapted for analogue synthesis, have been reported since its initial isolation and identification in 1969 wikipedia.orgeurekaselect.com.

One common strategy for constructing the cyclobutane ring in this compound synthesis, and thus for potential analogues, is the use of [2+2] cycloaddition reactions eurekaselect.comrsc.org. Photochemical [2+2] cycloaddition of ethylene (B1197577) to a bis(alpha,beta-butenolide) derived from D-mannitol has been employed in a highly efficient, enantioselective synthesis of (+)-Grandisol, highlighting the potential of this method for preparing optically active analogues capes.gov.br. The C2 symmetry of the starting material and appropriate protecting groups were found to be crucial for high diastereofacial discrimination in this process capes.gov.br.

Another approach involves the 1,4-conjugated addition of organocopper reagents to cyclobutylidene derivatives, allowing for the generation of cyclobutanes, cyclobutenes, and cyclobutanones unica.itresearchgate.net. This methodology has been applied to the synthesis of this compound and offers a route to access analogues with variations on the cyclobutane ring researchgate.net.

Stereoselective synthesis is a significant aspect of this compound analogue preparation due to the presence of chiral centers in the molecule wikipedia.orgacs.orgacs.org. Methods utilizing catalytic kinetic resolution of allylic alcohols have been developed to synthesize enantiomerically enriched this compound, which can be adapted for the synthesis of chiral analogues acs.orgresearchgate.netresearchgate.net. For instance, a novel approach involved the kinetic resolution of a primary allylic alcohol intermediate, leading to (+)-Grandisol with high enantiomeric excess acs.orgresearchgate.net.

Other synthetic strategies explored include the remote alkylation protocol starting from simple cyclobutyl derivatives researchgate.net, ring-expansion induced 1,2-metalate rearrangements researchgate.net, and approaches utilizing readily available benzocyclobutene derivatives rsc.org. These diverse synthetic methodologies provide a foundation for the rational design and synthesis of a wide range of this compound analogues with varied structural features.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies on this compound analogues aim to understand how modifications to the chemical structure affect their biological activity, particularly their pheromonal properties or potential for other biological effects. While the primary biological activity of this compound is its role as a pheromone for the cotton boll weevil and other insects wikipedia.orgontosight.ai, SAR studies can explore how altering the cyclobutane ring, the alcohol group, or the alkene moiety influences insect attraction or other biological interactions.

Studies on related cyclobutane-containing compounds, such as synthetic pyrethroids with cyclopropane (B1198618) rings, have demonstrated clear chiral discrimination in their insecticidal activity, suggesting that the stereochemistry of this compound analogues is likely to play a crucial role in their biological effects mdpi.com. While specific detailed SAR data for a broad range of this compound analogues as insect pheromones were not extensively found in the search results, the focus on developing stereoselective syntheses of this compound and its enantiomers rsc.orgcapes.gov.bracs.orgresearchgate.netresearchgate.net implies that the precise spatial arrangement of the functional groups is important for its biological function. The fact that racemic this compound has shown comparable effectiveness to the natural enantiomer in attracting boll weevils for agricultural purposes suggests some flexibility in the stereochemical requirements for this specific application, but this may not hold true for all potential biological activities or for interactions with other insect species wikipedia.org.

Research exploring the interaction of this compound with proteins, such as the tetraspanin CD81, provides insights into potential SAR beyond pheromonal activity. Modeling studies have shown that this compound exhibits a modest binding capacity to the large extracellular loop (LEL) of CD81, relying on hydrogen bonding interactions with specific amino acid residues like Lys187 and Cys175 researchgate.netexplorationpub.comexplorationpub.com. This suggests that modifications to the this compound structure that enhance these interactions could lead to analogues with improved binding properties to CD81, potentially relevant for exploring antiviral or anticancer applications researchgate.netexplorationpub.com. Designing new molecules from the this compound scaffold with improved molecular properties, such as log P, could facilitate their delivery and efficacy for such applications explorationpub.com.

Investigation of this compound Scaffolds for Novel Biological Activities

Beyond its established role as an insect pheromone, the unique cyclobutane-containing scaffold of this compound has attracted interest for exploring novel biological activities. The cyclobutane ring is a structural motif found in various natural products and synthetic compounds with diverse biological properties researchgate.netgrafiati.com.

Recent research has identified the cyclobutane-containing monoterpene this compound as a fragment that could be modulated to improve its interaction with the tetraspanin CD81 explorationpub.comexplorationpub.com. CD81 is a protein of interest as a target for the treatment of viral diseases, such as Hepatitis C virus, and certain cancers researchgate.netexplorationpub.com. While this compound's intrinsic binding to CD81-LEL is described as modest, its accessibility through chemical synthesis makes it a potential starting point for designing analogues with enhanced CD81-binding properties researchgate.netexplorationpub.comexplorationpub.com. This line of research suggests that the this compound scaffold could be utilized to develop new compounds with potential antiviral or anticancer effects by targeting CD81 researchgate.netexplorationpub.com.

The exploration of this compound scaffolds for novel biological activities aligns with broader efforts in medicinal chemistry to investigate cyclobutane-containing structures for their therapeutic potential researchgate.nettesisenred.net. The ability to synthesize diverse cyclobutane derivatives allows for the creation of compound libraries that can be screened for various biological activities, including those unrelated to their original function as pheromones. The development of stereoselective synthetic routes is particularly valuable in this context, as the biological activity of chiral molecules is often highly dependent on their absolute configuration researchgate.netmdpi.com.

While the research specifically on this compound scaffolds for activities beyond pheromones appears to be an emerging area, the studies on its interaction with CD81 indicate a promising direction for future investigation. This could involve synthesizing a range of this compound analogues with modifications designed to optimize interactions with specific biological targets, followed by in vitro and in vivo evaluations of their activity.

Analytical Approaches and Methodologies in Grandisol Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Grandisol Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile compounds like this compound from complex mixtures. mdpi.comjmchemsci.com This method couples the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. nih.gov In a typical GC-MS analysis, the volatile extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. mdpi.com Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound, such as this compound, elutes from the column, it enters the mass spectrometer. researchgate.net There, it is bombarded with electrons, causing it to ionize and fragment into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) Mass Spectral database, for positive identification. nih.gov

In this compound research, GC-MS is routinely used to analyze extracts from insects or host plants to confirm the presence and relative abundance of the pheromone and its precursors or related compounds. researchgate.net The technique is sensitive enough to detect the minute quantities of pheromones naturally produced by insects.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Specification | Purpose |

| Column Type | Fused silica (B1680970) capillary column (e.g., HP-5ms, TG-5MS) | Separates individual compounds from a mixture based on polarity and boiling point. |

| Carrier Gas | Helium | An inert gas that moves the vaporized sample through the column. |

| Injection Mode | Splitless | Ensures that the entire sample is transferred to the column, maximizing sensitivity for trace analytes. |

| Oven Program | Temperature ramp (e.g., 50°C held for 2 min, then ramped to 300°C) | Controls the separation of compounds by gradually increasing the column temperature. |

| Ionization | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules into a reproducible pattern for identification. |

| Detection | Full Scan Mode | Scans a range of mass-to-charge ratios (m/z) to create a complete mass spectrum for each compound. |

Enantioselective Chromatography for Stereochemical Analysis

Molecular chirality is a critical aspect of pheromone chemistry, as different stereoisomers (enantiomers) of a compound can elicit vastly different biological responses. This compound possesses chiral centers, meaning it exists as different enantiomers. The naturally produced and biologically active form for the boll weevil is the (+)-enantiomer. Therefore, distinguishing between these enantiomers is essential.

Enantioselective chromatography is the primary method used for the stereochemical analysis of this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) within the chromatographic column (either GC or HPLC). researchgate.net The CSP is designed to interact differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. mdpi.com This allows for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. mdpi.com By analyzing a sample on a chiral column, researchers can determine the enantiomeric excess (e.e.) or enantiomeric ratio of this compound produced by an insect or in a synthetic sample. researchgate.net This analysis is crucial for both fundamental studies of pheromone biosynthesis and for the quality control of synthetic lures used in pest management programs.

Table 2: Examples of Chiral Stationary Phases (CSPs) in Enantioselective Chromatography

| CSP Type | Base Polymer | Common Derivatives | Application |

| Polysaccharide-based | Cellulose, Amylose | Phenylcarbamates | Broadly used for separating a wide range of chiral molecules, including alcohols like this compound. |

| Cyclodextrin-based | α-, β-, γ-Cyclodextrin | Various derivatives | Effective for separating enantiomers that can fit into the cyclodextrin (B1172386) cavity. |

| Protein-based | e.g., Cellulase, α1-acid glycoprotein | Immobilized on a support | Mimics biological chiral recognition, useful for pharmaceutical and biological compounds. |

Electroantennogram (EAG) Studies for this compound Reception

While chromatographic methods identify the chemical structure of this compound, electrophysiological techniques are needed to confirm its biological activity. The Electroantennogram (EAG) is a bioassay that measures the electrical response of an insect's entire antenna to an olfactory stimulus. ockenfels-syntech.com It is a powerful tool for screening compounds to see which ones are detected by an insect's olfactory receptor neurons. nih.gov

In an EAG study, an insect antenna is carefully excised and mounted between two electrodes that measure the potential difference from its base to its tip. researchgate.net A puff of air containing a volatile compound, such as this compound, is then passed over the antenna. If the olfactory receptors on the antenna are stimulated by the compound, a summated depolarization of the receptor neurons occurs, resulting in a measurable negative voltage deflection. ockenfels-syntech.com The amplitude of this EAG response is generally proportional to the stimulus concentration and the sensitivity of the antenna to that specific compound. nih.gov

EAG is frequently coupled with gas chromatography (GC-EAD), where the effluent from the GC column is split, with one part going to the standard detector (e.g., FID or MS) and the other to a prepared insect antenna. nih.gov This allows researchers to pinpoint exactly which compound in a complex mixture elicits an antennal response. Studies using EAG have confirmed that the antennae of boll weevils and other related species respond strongly to this compound, verifying its role as a biologically active semiochemical. researchgate.net

Table 3: Interpreting Electroantennogram (EAG) Responses

| EAG Response | Interpretation | Implication for this compound Research |

| No significant deflection | The compound is not detected by the antenna's olfactory receptors at the tested concentration. | The compound is likely not part of the insect's olfactory landscape. |

| Small, transient deflection | The compound is detected, but the antenna is not highly sensitive to it. | The compound may play a minor or secondary role in the insect's chemical communication. |

| Large, sharp deflection | The compound is strongly detected by a large population of olfactory receptors. | The compound is biologically relevant; for this compound, this confirms its role as a key pheromone component. |

Solid Phase Microextraction (SPME) for Volatile Collection

Collecting the minute quantities of volatile pheromones released by insects for analysis presents a significant challenge. Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is ideal for this purpose. mdpi.comnih.gov SPME uses a small, fused silica fiber coated with a sorbent material. This fiber is exposed to the headspace (the air surrounding the sample) of an insect or plant. nih.gov Volatile compounds, including this compound, partition from the air onto the fiber coating.

After a set exposure time, the fiber is retracted and transferred directly to the injection port of a gas chromatograph. researchgate.net The high temperature of the injector desorbs the trapped analytes from the fiber onto the GC column for separation and analysis by MS. mdpi.com This technique integrates sampling, extraction, and concentration into a single step. nih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. Common coatings include polydimethylsiloxane (B3030410) (PDMS) and combinations like Carboxen/PDMS, which are effective for a broad range of volatiles. mdpi.com SPME is valued in this compound research for its simplicity, sensitivity, and its minimally invasive nature, allowing for the collection of volatiles from living insects or plants.

Table 4: Common SPME Fiber Coatings for Volatile Analysis

| Fiber Coating | Abbreviation | Primary Application |

| Polydimethylsiloxane | PDMS | Nonpolar volatile and semi-volatile compounds. |

| Polyacrylate | PA | Polar semi-volatile compounds. |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | A triple-phase fiber for a wide range of volatile compounds, from small to large molecules. |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Volatile compounds and gases (C2-C12). |

Future Directions in Grandisol Research

Elucidation of Undiscovered Biosynthetic Pathways

The complete biosynthetic pathway of grandisol in the boll weevil is not yet fully elucidated. Future research will likely focus on identifying and characterizing the specific enzymes and genetic sequences responsible for its production. Modern genomic and transcriptomic approaches are powerful tools for this purpose. For instance, genome mining of the boll weevil and related species could reveal biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for terpene synthesis. nih.govfu-berlin.de The discovery of novel BGCs in under-investigated organisms, such as those from extreme environments, highlights the potential for finding unique biosynthetic pathways. nih.govfu-berlin.de Investigating the biosynthetic potential of insect endosymbionts could also provide new insights, as microbial symbionts are known to produce a wide array of natural products. The elucidation of these pathways could pave the way for the biotechnological production of this compound, offering a more sustainable alternative to chemical synthesis.

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of this compound, with its specific stereochemistry, presents a significant challenge for organic chemists. While numerous synthetic routes have been developed, the pursuit of more efficient, scalable, and stereoselective methods continues to be a major research focus. Future advancements are expected in the following areas:

Asymmetric Catalysis : The development of new chiral catalysts and ligands will be crucial for achieving high enantioselectivity in key bond-forming reactions. acs.org

Photochemical Reactions : Intramolecular [2+2] photocycloaddition reactions have shown promise in constructing the core cyclobutane (B1203170) ring of this compound. thieme-connect.comnih.gov Further exploration of novel photochemical strategies could lead to more direct and efficient syntheses.

Ring-Expansion and Rearrangement Reactions : Innovative strategies involving ring-expansion of cyclopropyl systems or Pinacol rearrangements have been employed in this compound synthesis. thieme-connect.comnih.govnih.gov Future research may focus on discovering new rearrangement reactions that can efficiently generate the desired cyclobutane scaffold.

Flow Chemistry : The application of continuous flow technologies could enable safer, more scalable, and automated syntheses of this compound and its analogs.

A summary of some existing synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Overall Yield | Reference |

| Asymmetric Synthesis via Kinetic Resolution | Utilizes catalytic kinetic resolution of a primary allylic alcohol. | Not specified | acs.org |

| Photochemical [2+2] Cycloaddition | Forms a fused [3.2.0] oxabicycloheptane ring system. | 22% over 5 steps | thieme-connect.com |

| Remote Alkylation Protocol | Appends the methyl group and side chains in a stereoselective manner. | ~18% over 9 steps | doi.org |

| Ring-Expansion Induced 1,2-Metalate Rearrangement | A novel process delivering 1,2-substituted cyclobutyl boronic esters. | Not specified | nih.govnih.gov |

Advanced Understanding of this compound Receptor Interactions at the Molecular Level

A fundamental understanding of how this compound is detected by the olfactory system of the boll weevil is currently lacking. Future research should aim to identify the specific olfactory receptors (ORs) that bind to this compound and to characterize these interactions at the molecular level. This can be achieved through a combination of experimental and computational approaches:

Receptor Identification and Functional Characterization : Techniques such as RNA sequencing (RNA-Seq) and heterologous expression systems (e.g., in Xenopus oocytes or human cell lines) can be used to identify and deorphanize the specific ORs that respond to this compound.

Molecular Modeling and Simulation : In silico methods like homology modeling, molecular docking, and molecular dynamics simulations can provide detailed insights into the binding pose of this compound within the receptor's binding pocket. nih.govnih.gov These models can help identify key amino acid residues involved in the interaction through hydrogen bonding or hydrophobic interactions. nih.govmdpi.com